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Compound of Interest

Compound Name: 4-Methoxy-7-methylindole
CAS No.: 203003-67-2
Cat. No.: B1610045
Get Quote
. J

Executive Summary & Compound Identity

4-Methoxy-7-methylindole is a 4,7-disubstituted indole derivative. The simultaneous presence
of an electron-donating methoxy group at C4 and a methyl group at C7 creates a unique
electronic environment that significantly alters the electrophilic substitution patterns compared
to the parent indole.

Property Detail

IUPAC Name 4-methoxy-7-methyl-1H-indole

CAS Registry 203003-67-2

Molecular Formula C10H11NO

Molecular Weight 161.20 g/mol

Appearance Yellow crystalline solid

Solubility Soluble in DMSO, Methanol, Chloroform;

sparingly soluble in water.[1]
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Synthesis Context (Impurity Profiling)

Understanding the synthesis route is critical for interpreting "ghost peaks" in spectra. This
compound is typically synthesized via the Bartoli Indole Synthesis using 2-methyl-5-
methoxynitrobenzene and vinylmagnesium bromide.

o Common Impurities: Unreacted nitro-precursors, magnesium salts, or 4-methoxy-7-
methylaniline (over-reduction byproduct).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by a distinct AB coupling system between protons H5
and H6, and the characteristic deshielding of the indole NH.

Experimental 1H NMR Data

Solvent: CDCIs (Deuterated Chloroform) Frequency: 400 MHz[2]
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13C NMR Prediction (Derived)

Note: While experimental 1H data is sourced directly, 13C shifts are derived from substituent
additivity rules for indoles.

e C4 (Ipso-OMe): ~153.0 ppm (Deshielded by Oxygen).
e C2:~123.5 ppm.

e C7 (Ipso-Me): ~119.0 ppm.

e C6:~121.0 ppm.

e C5: ~99.5 ppm (Shielded by ortho-OMe).

e C3: ~98.0 ppm (Electron-rich enamine-like carbon).

e OMe: 55.4 ppm.

e Me: 16.5 ppm.

Structural Assignment Logic (Visualization)

The following diagram illustrates the correlation between the chemical structure and the
observed NMR signals.

4-Methoxy-7-methylindole Structure 1H NMR Signals (CDCI3)
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Caption: Logic flow connecting substituent electronic effects to specific NMR chemical shifts.

Mass Spectrometry (MS) Profile

The mass spectrum follows a fragmentation pattern typical of anisole-like systems fused to

heterocycles.

lonization Mode: ESI+ or EI (70 eV) Parent lon (M+):m/z 161.1

m/z Fragment Identity Mechanism of Loss
Molecular lon (Stable aromatic
161 M]*
system).
Loss of methyl radical (usually
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Fragmentation Pathway
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Caption: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

Key functional group vibrations confirm the presence of the indole NH and the ether linkage.
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Wavenumber ] ) )
Vibration Mode Intensity Notes
(cm™)
Characteristic of non-
H-bonded indole
3380 — 3420 N-H Stretch Strong, Sharp ) ]
(dilute). Broadens if H-
bonded.
_ Methyl and Methoxy
2900 — 2960 C-H Stretch (sp3) Medium
C-H bonds.
] ) Indole ring breathing
1580 — 1620 C=C Aromatic Medium
modes.
Aryl-alkyl ether bond
1240 - 1260 C-O Stretch Strong
(Ar-O-CHs).
Out-of-plane bending
740 — 760 C-H Bending Strong (ortho-substituted

benzene ring).

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data above, follow this preparation protocol.

e Solvent Selection: Use CDClIs (99.8% D) for routine 1H NMR. If solubility is poor or peaks
are broad due to exchange, switch to DMSO-ds.

o Note: In DMSO-ds, the NH peak will shift downfield (approx & 10.8 - 11.2 ppm) and

become sharper.

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

o Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic magnesium

salts carried over from the Bartoli synthesis.

e Acquisition:
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o Relaxation Delay (D1): Set to = 2.0 seconds to allow full relaxation of the isolated methyl
protons for accurate integration.

o Scans: 16 scans are sufficient for 1H; 512+ scans recommended for 13C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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